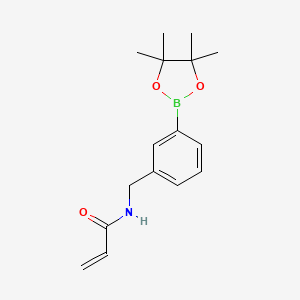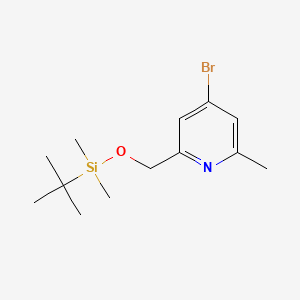
KRAS G12D inhibitor 5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KRAS G12D inhibitor 5 is a small molecule designed to target the KRAS G12D mutation, which is one of the most common oncogenic mutations found in various cancers, particularly pancreatic cancer. This mutation results in the continuous activation of the KRAS protein, leading to uncontrolled cell growth and proliferation. This compound aims to inhibit this aberrant signaling pathway, thereby providing a potential therapeutic option for cancers driven by the KRAS G12D mutation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12D inhibitor 5 typically involves a multi-step process that includes the formation of key intermediates and their subsequent functionalization.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and yield of the final product. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of advanced purification techniques like chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
KRAS G12D inhibitor 5 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformation .
Major Products
The major products formed from these reactions are typically intermediates that are further functionalized to yield the final this compound compound. These intermediates may include various substituted aromatic rings, amides, and heterocycles .
Applications De Recherche Scientifique
KRAS G12D inhibitor 5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the reactivity and binding properties of KRAS G12D.
Biology: Employed in cell-based assays to investigate the effects of KRAS inhibition on cell proliferation, apoptosis, and signaling pathways.
Medicine: Explored as a potential therapeutic agent for treating cancers driven by the KRAS G12D mutation, particularly pancreatic cancer.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery programs .
Mécanisme D'action
KRAS G12D inhibitor 5 exerts its effects by binding to the KRAS G12D protein and preventing its interaction with downstream effectors such as RAF1. This inhibition disrupts the KRAS-mediated signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway, leading to reduced cell proliferation and increased apoptosis .
Comparaison Avec Des Composés Similaires
KRAS G12D inhibitor 5 is compared with other similar compounds, such as:
MRTX1133: Another potent KRAS G12D inhibitor that binds to both the inactive and active states of KRAS G12D.
Q2a Compound: A quinazoline-based derivative that specifically inhibits the growth of KRAS G12D mutant cells.
TH-Z835: A representative inhibitor that forms a salt bridge with the Asp12 residue of KRAS G12D.
The uniqueness of this compound lies in its specific binding affinity and selectivity for the KRAS G12D mutation, as well as its ability to disrupt multiple downstream signaling pathways, making it a promising candidate for targeted cancer therapy .
Propriétés
Formule moléculaire |
C31H31ClF2N6O2 |
|---|---|
Poids moléculaire |
593.1 g/mol |
Nom IUPAC |
5-chloro-4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]naphthalen-2-ol |
InChI |
InChI=1S/C31H31ClF2N6O2/c32-24-4-1-3-17-9-21(41)10-22(25(17)24)27-26(34)28-23(12-35-27)29(39-14-19-5-6-20(15-39)36-19)38-30(37-28)42-16-31-7-2-8-40(31)13-18(33)11-31/h1,3-4,9-10,12,18-20,36,41H,2,5-8,11,13-16H2/t18-,19?,20?,31+/m1/s1 |
Clé InChI |
MREIKMRVSAOCHR-RMIANRRMSA-N |
SMILES isomérique |
C1C[C@]2(C[C@H](CN2C1)F)COC3=NC4=C(C(=NC=C4C(=N3)N5CC6CCC(C5)N6)C7=C8C(=CC(=C7)O)C=CC=C8Cl)F |
SMILES canonique |
C1CC2(CC(CN2C1)F)COC3=NC4=C(C(=NC=C4C(=N3)N5CC6CCC(C5)N6)C7=C8C(=CC(=C7)O)C=CC=C8Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13924471.png)



![Methyl 4'-(benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B13924495.png)




![2-Amino-8,8-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13924525.png)

